1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitors

Avoid failed syntheses and irreproducible biological data caused by regioisomeric impurities. This exact 3-carboxylic acid pyrazolo[4,3-c]pyridine is the validated intermediate for ATP-competitive EGFR inhibitors (US-12064421-B2) and potent COX-2/cytokine-modulating anti-inflammatory agents. · Precision Research: Planar, aromatic core with a 3-COOH derivatization handle for amide/ester diversification. · Reliable Supply: Standardized 95% purity; shipped under cold-chain (2-8°C) to preserve integrity. · Scalable Quantities: From 25 mg to bulk; ready for immediate dispatch.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 932702-11-9
Cat. No. B1394257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
CAS932702-11-9
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NN=C2C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10)(H,11,12)
InChIKeyJEFULTKTESMWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid: Core Properties


1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS 932702-11-9) is a heterocyclic building block with the molecular formula C7H5N3O2 and a molecular weight of 163.13 g/mol . It is a solid at ambient temperature, with a predicted pKa of 1.54±0.30, a predicted density of 1.617 g/cm³, and a predicted boiling point of 501.7±30.0 °C at 760 mmHg . This compound serves as a versatile synthetic intermediate for constructing fused pyrazolopyridine derivatives, which have been investigated as inhibitors of various protein kinases, including EGFR, and for applications in inflammation and oncology research [1][2][3].

Structural Specificity of 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid


Simple, seemingly minor structural modifications within the pyrazolo[4,3-c]pyridine class can lead to profound differences in chemical reactivity and biological activity, making generic substitution a significant risk for research reproducibility. The specific location of the carboxylic acid group at the 3-position is critical; moving it to the 7-position fundamentally alters the electronic properties of the core, creating a distinct chemical entity with different reactivity patterns [1]. Furthermore, replacing the aromatic pyridine ring with a saturated tetrahydro-pyridine moiety, as in 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, dramatically changes the molecule's shape and conformational flexibility, which can abrogate its intended biological activity [2][3]. Even the introduction of a simple N-methyl group alters the hydrogen-bonding donor capacity and molecular conformation, which directly impacts binding interactions with protein targets . Therefore, using an analog without careful consideration of these specific structural features can lead to failed reactions or misinterpreted biological results, underscoring the necessity of procuring the exact compound for precise research.

1H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid: Key Analog Differentiation


Regioisomeric Specificity: 3- vs. 7-Carboxylic Acid

The position of the carboxylic acid group on the pyrazolo[4,3-c]pyridine core is a primary determinant of its chemical and biological properties. While 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is commercially available as a versatile intermediate, the 7-carboxylic acid isomer (CAS 1363383-10-1) represents a distinct chemical entity with different reactivity and is often the subject of patent protection for specific therapeutic applications, indicating a significant differentiation in utility . The 3-carboxylic acid variant provides a unique vector for further derivatization compared to its 7-substituted counterpart.

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitors

Aromatic vs. Saturated Core Divergence

The saturation state of the pyridine ring drastically alters the compound's properties. 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid possesses an aromatic pyridine ring, which confers planarity and specific electronic characteristics. Its saturated analog, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, has been extensively studied and shows distinct biological activity. For example, derivatives of the tetrahydro scaffold have demonstrated potent inhibition of Mycobacterium tuberculosis pantothenate synthetase (MTB PS), with IC50 values ranging from 1.01 ± 0.32 μM to 21.8 ± 0.8 μM for the most active compounds in that series [1][2]. The aromatic core of the target compound provides a completely different starting point for drug discovery programs, often serving as a key intermediate for potent kinase inhibitors, such as EGFR inhibitors, where a planar, aromatic core is essential for binding within the ATP-binding pocket [3][4].

Medicinal Chemistry Tuberculosis Kinase Inhibition

N1-Substitution Impact on Kinase Binding

The N1-H group of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a critical hydrogen-bond donor. Alkylation at this position, such as in 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid, removes this hydrogen-bonding capability and introduces steric bulk, which can significantly alter or abolish binding to certain biological targets . The unsubstituted 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid retains the N-H moiety, which is often essential for key interactions in kinase inhibitor design, as evidenced by patents describing this core as a privileged scaffold for ATP-competitive inhibitors where an N-H group forms a crucial hydrogen bond with the kinase hinge region [1][2].

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Applications of 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid


EGFR Kinase Inhibitor Synthesis for Oncology

The aromatic, planar core of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid makes it an ideal starting material for the synthesis of ATP-competitive kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) [1]. As demonstrated in patent US-12064421-B2, substituted 1H-pyrazolo[4,3-c]pyridines, which can be derived from this carboxylic acid intermediate, are potent inhibitors of mutant EGFR and are under investigation for the treatment of oncological diseases. The 3-carboxylic acid handle provides a convenient point for further derivatization into amides, esters, and other functional groups necessary for optimizing potency and pharmacokinetic properties.

COX-2 and Cytokine Modulation for Inflammation

The pyrazolo[4,3-c]pyridine scaffold, of which this compound is a fundamental building block, has shown significant promise in the development of novel anti-inflammatory medications [2]. Research indicates that analogs derived from this core can potently inhibit the COX-2 enzyme (up to 96.42% relative activity inhibition) and modulate key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophage assays [2]. This compound provides a versatile entry point for creating focused libraries aimed at discovering new treatments for chronic inflammatory diseases.

Chemical Libraries for Targeted Protein Degradation

The heterocyclic nature and synthetic versatility of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid position it as a valuable 'warhead' or linker component in the assembly of proteolysis-targeting chimeras (PROTACs) or molecular glues . Its ability to be readily functionalized at both the N1-position and the 3-carboxylic acid group allows for the systematic exploration of chemical space to recruit E3 ligases and achieve selective degradation of disease-relevant proteins, an application that is fundamentally different from simple target inhibition.

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